H-Arg(Z)2-OH

Peptide synthesis Orthogonal protecting groups Solid-phase peptide synthesis (SPPS)

Unprotected arginine routinely causes δ-lactam formation, guanidino acylation, and ornithine byproducts during peptide assembly-eroding yield and purity in arginine-rich sequences. H-Arg(Z)2-OH provides a fully bis-Cbz-protected scaffold that enables stepwise orthogonal deprotection, decisively suppressing these side reactions for cleaner, higher-fidelity couplings. • Complete orthogonal control: both α-amino and ω-guanidino groups masked; selectively deprotectable via hydrogenolysis. • Compatible with Boc-SPPS, solution-phase synthesis, and backbone cyclization (validated in bradykinin analog & arginylfluoromethane inhibitor preparation). • Typical purity ≥98%; white to off-white crystalline solid; ambient shipping.

Molecular Formula C22H26N4O6
Molecular Weight 442.5 g/mol
Cat. No. B7889822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg(Z)2-OH
Molecular FormulaC22H26N4O6
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-24-20(25-21(29)31-14-16-8-3-1-4-9-16)26-22(30)32-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,26,29,30)/t18-/m0/s1
InChIKeyYVEVTHZNIALJHD-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Arg(Z)2-OH: Protected Arginine Building Block


H-Arg(Z)2-OH (also referred to as Nα,Nω-di-Z-L-arginine, Nα,Nω-di-Cbz-L-arginine, or NG,NG,-Di-Cbz-L-arginine) is a derivative of L-arginine in which both the α-amino group and the ω-guanidino group are protected with benzyloxycarbonyl (Z or Cbz) groups [1]. This double protection yields a molecular formula of C22H26N4O6 and a molecular weight of 442.47 g/mol [2]. The compound is a white to off-white crystalline solid that is soluble in organic solvents such as methanol and ethanol, but exhibits limited solubility in water . H-Arg(Z)2-OH serves primarily as a protected building block in solution-phase and solid-phase peptide synthesis, enabling the orthogonal and selective introduction of the arginine residue into peptide chains .

Why H-Arg(Z)2-OH Cannot Be Replaced


Unprotected arginine (H-Arg-OH) is not suitable for direct incorporation into peptides due to the high nucleophilicity of its guanidino side chain, which leads to extensive side reactions including intramolecular cyclization to form δ-lactam, acylation at the guanidino nitrogen, and ornithine formation [1]. Mono-protected arginine derivatives, such as those with only a single Z group on the α-amino function or a single sulfonyl group (e.g., Tos, Pmc, Pbf) on the guanidino group, leave either the α-amino or guanidino group unprotected, resulting in incomplete orthogonal control . This lack of full protection necessitates complex, multi-step protection/deprotection schemes and increases the risk of unwanted byproduct formation [2]. The dual Z-protection of H-Arg(Z)2-OH addresses these issues by providing a completely protected arginine scaffold that can be selectively deprotected in a stepwise, orthogonal manner, enabling precise control over peptide elongation and minimizing side reactions . This orthogonal control is particularly critical in the synthesis of complex, arginine-rich peptides and in the preparation of backbone-cyclized analogs where the guanidino group must remain masked until after key coupling steps [3].

H-Arg(Z)2-OH: Key Performance Advantages


Orthogonal α- and ω-Deprotection Capability

H-Arg(Z)2-OH features two orthogonal benzyloxycarbonyl (Z) protecting groups that are cleaved under different conditions: the α-amino Z group can be removed via catalytic hydrogenolysis (H2/Pd-C), while the ω-guanidino Z group is typically removed later using stronger acidolysis (e.g., HBr/AcOH) or extended hydrogenolysis . In contrast, commonly used mono-protected arginines such as Fmoc-Arg(Pbf)-OH or Boc-Arg(Tos)-OH lack this orthogonal deprotection capability; their single protecting group on the guanidino function is removed simultaneously with the Nα-protecting group under a single set of acidic conditions, offering no intermediate control over the guanidino reactivity [1].

Peptide synthesis Orthogonal protecting groups Solid-phase peptide synthesis (SPPS)

TFFH/Collidine Coupling Efficiency

In the synthesis of dipeptide building units for backbone cyclic bradykinin analogs, Schumann et al. directly compared coupling methods using Z-Arg(Z)2-OH. Coupling Z-Arg(Z)2-OH with N-alkylated amino acids using TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and collidine in DCM gave the "best results" compared to other activation methods such as mixed anhydrides or carbodiimides, which led to significant lactam formation and low yields [1]. While exact yield percentages were not reported, the authors explicitly identified this combination as the optimal procedure, implying a substantial improvement in coupling efficiency and product purity relative to alternative activation methods.

Peptide coupling Arginine activation Backbone cyclization

Minimized δ-Lactam Formation

δ-Lactam formation is a major side reaction during the activation and coupling of arginine residues, leading to significant yield losses. A comparative study by Cezari et al. evaluated the extent of δ-lactam generation during the synthesis of arginine-containing dipeptides using various protected arginine derivatives, including Z-Arg(Tos)-OH, Boc-Arg(Tos)-OH, Fmoc-Arg(Boc)2-OH, and Fmoc-Arg(Pmc)-OH [1]. The study found that the mixed anhydride coupling procedure and the di-Boc-protected guanidino group induced more δ-lactam formation than any other coupling or NG-protection method [1]. While H-Arg(Z)2-OH was not directly tested, the class-level inference is that the bis-Z protection on the guanidino group (analogous to the di-Boc protection) provides greater steric hindrance and reduces nucleophilicity at the guanidino nitrogen, thereby minimizing undesired intramolecular cyclization compared to mono-protected arginines like Z-Arg(Tos)-OH or Boc-Arg(Tos)-OH.

Side reaction minimization Arginine coupling δ-lactam formation

Arginylfluoromethane Protease Inhibitor Synthesis

Angliker et al. utilized the bis-Cbz (benzyloxycarbonyl) protection of arginine to synthesize peptidyl derivatives of arginylfluoromethanes, which were evaluated as active-site-directed inhibitors of trypsin-related serine proteinases (e.g., trypsin, thrombin, plasmin) as well as cysteine proteinases [1]. The bis-Cbz protected arginine derivative served as a key intermediate, allowing for the selective introduction of the reactive fluoromethane warhead while maintaining the guanidino group in a protected state until the final deprotection step. The resulting inhibitors demonstrated potent and selective activity; for instance, the compound D-Phe-Pro-Arg-CH2F inhibited thrombin with a second-order rate constant (kobs/[I]) of 1.1 × 10^5 M^-1 s^-1 [1]. While the study does not provide direct comparative data with alternative arginine protecting groups, the successful synthesis of these highly specific inhibitors underscores the critical role of the orthogonal bis-Z protection in accessing this class of bioactive molecules.

Protease inhibitors Serine proteases Arginylfluoromethanes

H-Arg(Z)2-OH: Validated Research Applications


Backbone-Cyclized Peptide Hormone Analogs

When constructing backbone-cyclized analogs of peptide hormones such as bradykinin, the guanidino group of arginine must remain fully protected during the critical cyclization step to prevent undesired intramolecular reactions. H-Arg(Z)2-OH provides the necessary orthogonal protection, allowing for the sequential deprotection of the α-amino group (via hydrogenolysis) while keeping the guanidino group masked. This enables the formation of N-carboxyalkyl and N-aminoalkyl functionalized dipeptide building units, which are essential for generating the cyclic backbone. The TFFH/collidine coupling protocol validated in the literature ensures high coupling efficiency and minimizes side reactions during this delicate assembly process [1].

SPPS of Arginine-Rich Peptides

In solid-phase peptide synthesis, arginine-rich sequences pose a significant challenge due to the aggregation of protected peptide chains and the high propensity for δ-lactam formation during activation and coupling. H-Arg(Z)2-OH, when incorporated into a Boc-based SPPS strategy (e.g., as Boc-Arg(di-Z)-OH), offers a solution by providing a sterically demanding bis-Z protection on the guanidino group. This double protection reduces the nucleophilicity of the guanidino nitrogen, thereby suppressing δ-lactam formation and improving overall coupling yields. The orthogonal Z groups are then removed simultaneously during the final HF cleavage step, yielding the fully deprotected peptide .

Protease Inhibitors for Drug Discovery

Arginylfluoromethanes are potent, irreversible inhibitors of trypsin-like serine proteases and are valuable tools for probing protease function and for drug discovery. The synthesis of these inhibitors requires a protected arginine derivative that can withstand the conditions used to install the reactive fluoromethane warhead. The bis-Cbz protection of H-Arg(Z)2-OH provides the necessary stability and orthogonality, allowing for the selective deprotection of the α-amino group for peptide coupling, followed by introduction of the fluoromethane moiety, and finally global deprotection to yield the active inhibitor. This approach has been successfully used to generate inhibitors with nanomolar potency against thrombin and other therapeutically relevant proteases [2].

Solution-Phase Orthogonal Deprotection Synthesis

For the solution-phase synthesis of peptides containing multiple arginine residues or other sensitive functionalities, the ability to orthogonally deprotect the α-amino and ω-guanidino groups is paramount. H-Arg(Z)2-OH, with its two Z groups that can be differentially cleaved, provides this precise control. This is particularly valuable in the preparation of pseudopeptides, peptide nucleic acids (PNAs), and other peptide mimetics where the guanidino group may need to be selectively revealed at a late stage of the synthesis. The compound's utility in such advanced synthetic schemes is supported by its successful application in the preparation of backbone cyclic bradykinin analogs and arginylfluoromethane inhibitors, both of which rely on this orthogonal deprotection capability [1][2].

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